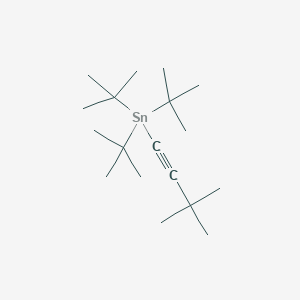
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a tert-butyl group and a 3,3-dimethylbut-1-yn-1-yl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane typically involves the reaction of 3,3-dimethyl-1-butyne with a tin-based reagent. One common method is the hydrostannation of 3,3-dimethyl-1-butyne using tri-tert-butylstannane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The stannane group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution can produce halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin compounds’ biological activity and toxicity.
Medicine: Research into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
Wirkmechanismus
The mechanism by which Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane exerts its effects involves the interaction of the tin atom with various molecular targets. The compound can participate in coordination chemistry, forming complexes with other molecules. The pathways involved include the formation of organometallic intermediates that facilitate various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tri-tert-butylstannane: Similar in structure but lacks the 3,3-dimethylbut-1-yn-1-yl group.
3,3-Dimethyl-1-butyne: Contains the same alkyne group but without the tin atom.
Triethylstannane: Another organotin compound with ethyl groups instead of tert-butyl groups.
Uniqueness
Tri-tert-butyl(3,3-dimethylbut-1-yn-1-yl)stannane is unique due to the combination of the bulky tert-butyl groups and the reactive alkyne moiety. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Eigenschaften
CAS-Nummer |
104959-73-1 |
|---|---|
Molekularformel |
C18H36Sn |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
tritert-butyl(3,3-dimethylbut-1-ynyl)stannane |
InChI |
InChI=1S/C6H9.3C4H9.Sn/c1-5-6(2,3)4;3*1-4(2)3;/h2-4H3;3*1-3H3; |
InChI-Schlüssel |
BUKHFRHTUAFWJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C#C[Sn](C(C)(C)C)(C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


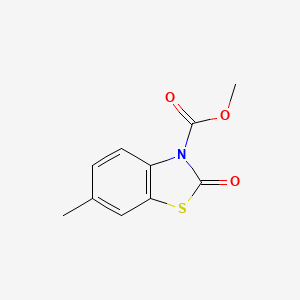
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
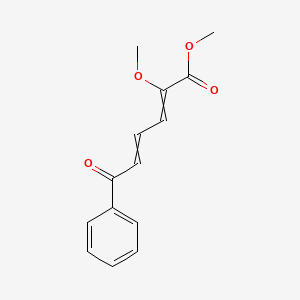

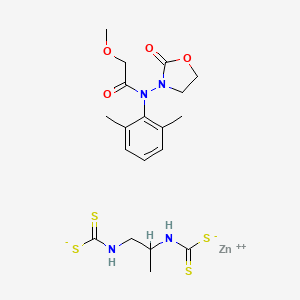
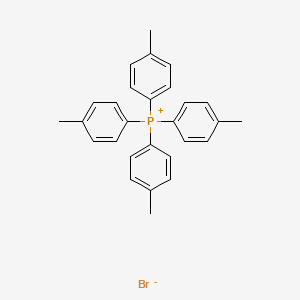



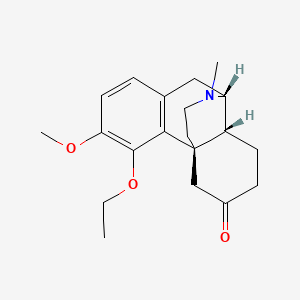
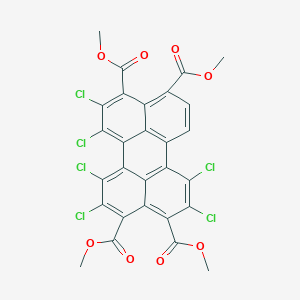
![4,6-dimethyl-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyrimidine](/img/structure/B14339738.png)

![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)
